3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a piperazine ring, and a pyridine ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and pyridine intermediates. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate nitriles with amines under acidic or basic conditions.
Substitution with Pyrrolidine: The pyrimidine ring is then substituted with pyrrolidine using nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is introduced through cyclization reactions involving diamines and dihalides.
Coupling with Pyridine: The final step involves coupling the substituted pyrimidine and piperazine intermediates with a pyridine derivative containing a nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrolidine and piperazine rings.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted pyrimidine and pyridine derivatives are the major products.
Scientific Research Applications
3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones and prolinol.
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and its analogs.
Piperazine Derivatives: Various substituted piperazines used in medicinal chemistry.
Uniqueness
The uniqueness of 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile lies in its combination of multiple heterocyclic rings, which provides a versatile scaffold for drug design and development. Its specific substitution pattern and functional groups offer unique interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C19H23N7 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H23N7/c1-15-13-18(25-7-2-3-8-25)23-19(22-15)26-11-9-24(10-12-26)17-5-4-6-21-16(17)14-20/h4-6,13H,2-3,7-12H2,1H3 |
InChI Key |
ZVJPLENRFDNADI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(N=CC=C3)C#N)N4CCCC4 |
Origin of Product |
United States |
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